2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound features a thiazole core substituted at the 2-position with a carbamoyl amino group derived from 2-methoxyaniline. The acetamide moiety is linked to a 4-methoxyphenylmethyl group.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-28-16-9-7-14(8-10-16)12-22-19(26)11-15-13-30-21(23-15)25-20(27)24-17-5-3-4-6-18(17)29-2/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMJOYNDLJBAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The stability of the urea linkage under various conditions (acidic, alkaline, and aqueous) makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
Thiazole derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise in several areas:
Anticancer Activity
Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Thiazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling . This property may be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Thiazole compounds have also been noted for their antibacterial and antifungal properties. Several studies have reported that thiazole derivatives can exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the methoxy groups in this compound may enhance its interaction with microbial targets, leading to increased efficacy .
Case Studies
Several case studies highlight the applications of thiazole derivatives similar to the compound :
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, either activating or inhibiting specific enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
- N-(4-Bromophenyl)-2-(2-{[(2-Methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide (F042-0759): Structural Difference: The acetamide nitrogen is attached to a 4-bromophenyl group instead of a 4-methoxyphenylmethyl group. Impact: Bromine’s electron-withdrawing nature and larger atomic mass increase molecular weight (MW ≈ 476.3 g/mol) compared to the methoxy-substituted target compound. This substitution may enhance lipophilicity and alter binding affinity in biological systems . Synthesis: Similar coupling reactions likely apply, but the bromophenyl group requires distinct aryl halide precursors.
- 2-(2-{[(4-Chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(2-Methoxyphenyl)ethyl]acetamide (BE49492): Structural Difference: The carbamoyl group is derived from 4-chloroaniline, and the acetamide is linked to a 2-methoxyphenylethyl chain. The ethyl spacer could enhance conformational flexibility .
Heterocyclic Core Modifications
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-Methoxyphenyl)acetamide: Structural Difference: Replaces the thiazole ring with a sulfanyl-linked aminophenyl group. The aminophenyl moiety may facilitate hydrogen bonding, enhancing interactions with biological targets like enzymes or DNA .
- 2-Cyano-2-[2-(4-Methoxyphenyl)hydrazinylidene]-N-(4-Sulfamoylphenyl)ethanamide (13b): Structural Difference: Features a cyano group and hydrazinylidene substituent instead of a thiazole ring. Impact: The cyano group introduces electron-withdrawing effects, while the hydrazinylidene moiety may enable chelation with metal ions, relevant in catalysis or metalloenzyme inhibition .
Functional Group Variations
- 2-(N-Allylacetamido)-N-(4-Chlorobenzyl)-2-(4-Methoxyphenyl)acetamide: Structural Difference: Contains an allyl group and a 4-chlorobenzyl substituent. The chlorobenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration .
Pharmacological and Physicochemical Comparisons
Anticancer Activity
- Quinazoline Sulfonyl Acetamides (Compounds 38–40): Activity: Exhibit IC₅₀ values < 10 µM against HCT-116, MCF-7, and PC-3 cell lines.
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
The compound 2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide (CAS Number: 897613-89-7) is a thiazole derivative with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N5O3S
- Molecular Weight : 425.5 g/mol
- Structure : The compound features a thiazole ring, a carbamoyl group, and methoxyphenyl substituents which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound are primarily investigated in the context of anti-inflammatory and anticancer properties. The thiazole moiety is known for its diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of similar thiazole derivatives. For instance, compounds containing thiazole rings have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Case Study: COX Inhibition
In a comparative study, several thiazole derivatives were evaluated for their inhibitory effects on COX enzymes. The results indicated that derivatives similar to our compound exhibited IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively . This suggests that our compound may also possess similar inhibitory effects.
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Anticancer Activity
Thiazole derivatives have also been studied for their anticancer properties, particularly their ability to induce apoptosis in cancer cells.
The proposed mechanism involves the modulation of cell signaling pathways that regulate apoptosis and cell proliferation. For example, some thiazole compounds have been shown to inhibit the expression of anti-apoptotic proteins and activate pro-apoptotic factors .
Case Study: Cancer Cell Lines
In vitro studies on various cancer cell lines demonstrated that thiazole derivatives could significantly reduce cell viability through apoptosis induction. The half-maximal inhibitory concentration (IC50) values varied depending on the specific cancer type but generally fell within the range of low micromolar concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the phenyl rings and substituents can enhance potency and selectivity against specific targets.
Key Findings:
- Substituent Effects : Electron-donating groups on the phenyl rings increase activity.
- Thiazole Ring Modifications : Alterations in the thiazole structure can lead to improved binding affinity to target proteins involved in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
